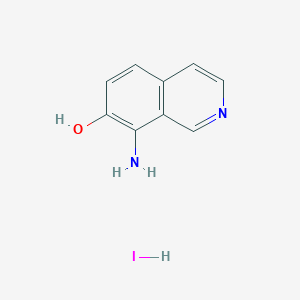

8-Aminoisoquinolin-7-ol hydroiodide

Description

8-Aminoisoquinolin-7-ol hydroiodide is a heterocyclic organic compound featuring an isoquinoline backbone substituted with amino (–NH₂) and hydroxyl (–OH) groups at positions 8 and 7, respectively, with a hydroiodic acid counterion. The hydroiodide salt form likely enhances its water solubility compared to the free base, a common trait in pharmaceutical salts to improve bioavailability .

Properties

Molecular Formula |

C9H9IN2O |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

8-aminoisoquinolin-7-ol;hydroiodide |

InChI |

InChI=1S/C9H8N2O.HI/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;/h1-5,12H,10H2;1H |

InChI Key |

DBTMCWZCCKBNMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)N)O.I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Hydroxyisoquinoline (7-Hydroxyisoquinolin-7-ol)

The 7-hydroxyisoquinoline intermediate is commonly prepared by demethylation of 7-methoxyisoquinoline using boron tribromide or via thermal treatment with pyridine hydrochloride.

Nitration and Amination to Obtain 8-Amino-7-hydroxyisoquinoline

Nitration at the 8-position is achieved by treating 7-hydroxyisoquinoline with nitronium tetrafluoroborate, followed by reduction or amination to introduce the amino group.

Formation of Hydroiodide Salt

The free base 8-aminoisoquinolin-7-ol is converted to the hydroiodide salt by treatment with hydroiodic acid (HI), enhancing solubility and stability.

Alternative Synthetic Routes

Directed ortho-lithiation of isoquinoline derivatives followed by amination at the 8-position has been reported for related compounds such as isoquinolin-8-amine dihydrochloride. This method involves lithiation using strong bases at low temperature, followed by electrophilic substitution and salt formation.

Amino acid and aniline derivatives of isoquinolinequinones have been synthesized via nitrosation, amination, and oxidation steps, providing structural analogs of aminoisoquinoline compounds. These methods highlight the versatility of isoquinoline derivatives in functional group transformations.

Summary Table of Preparation Steps

Analytical Characterization

The synthesized 8-aminoisoquinolin-7-ol hydroiodide is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the substitution pattern on the isoquinoline ring.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

- Melting Point and Elemental Analysis: To verify salt formation and compound integrity.

- Chromatographic Techniques: TLC and HPLC for purity assessment.

Research Findings and Notes

- The boron tribromide demethylation method is effective for preparing 7-hydroxyisoquinoline with good yield and purity.

- Nitration with nitronium tetrafluoroborate proceeds quantitatively, enabling efficient introduction of the nitro group at position 8.

- Amination methods vary, but catalytic hydrogenation of the nitro intermediate is a common approach to obtain the amino derivative.

- Formation of the hydroiodide salt improves compound handling and solubility, which is critical for biological testing and further synthetic applications.

- Alternative lithiation strategies offer regioselective functionalization routes but require stringent reaction conditions.

- Structural modifications of isoquinoline derivatives influence biological activity, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

8-Aminoisoquinolin-7-ol hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include palladium, copper, and rhodium catalysts. The major products formed from these reactions are typically isoquinoline derivatives with different functional groups.

Scientific Research Applications

8-Aminoisoquinolin-7-ol hydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery and development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-aminoisoquinolin-7-ol hydroiodide involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action include oxidative stress and reactive oxygen species (ROS) production, which can lead to cell death in certain types of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-Aminoisoquinolin-7-ol hydroiodide with three structurally related compounds: 8-hydroxyquinoline, 7,8-benzoquinoline, and 8-amino-1-octanol.

*Estimation based on parent compound (8-aminoisoquinolin-7-ol) + hydroiodic acid (HI, 127.91 g/mol).

Key Observations:

- Structural Differences: 8-Hydroxyquinoline lacks the amino group and iodide counterion present in the target compound, resulting in lower molecular weight and distinct solubility profiles . 7,8-Benzoquinoline is a fused-ring analog without functional groups (–OH, –NH₂), leading to reduced polarity and likely lower water solubility . 8-Amino-1-octanol is an aliphatic amino alcohol, differing entirely in backbone structure and reactivity .

- Physicochemical Properties: The hydroiodide salt form of the target compound likely improves aqueous solubility compared to neutral analogs like 7,8-benzoquinoline. This aligns with trends observed in pharmaceutical salts (e.g., penicillin derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.